molecular formula C10H10BrFN2O3 B5243867 4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine

4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine

Cat. No.: B5243867
M. Wt: 305.10 g/mol
InChI Key: ZRJIAFVOAUKSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H10BrFN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a bromine, fluorine, and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 5-bromo-2-fluoro-4-nitroaniline with morpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine, fluorine, and nitro groups can influence the compound’s binding affinity and specificity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Fluoro-2-nitrophenyl)morpholine: Similar structure but lacks the bromine atom.

    4-(4-Fluoro-2-nitrophenyl)morpholine: Similar structure with the fluorine atom in a different position.

    4-(5-Bromo-2-fluoro-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-(5-Bromo-2-fluoro-4-nitrophenyl)morpholine is unique due to the combination of the bromine, fluorine, and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts specific physicochemical properties that can be advantageous in various applications.

Properties

IUPAC Name

4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O3/c11-7-5-10(13-1-3-17-4-2-13)8(12)6-9(7)14(15)16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJIAFVOAUKSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.